Stereochemical Superiority of (3S,4S) Diastereomer
In systematic diastereomeric comparisons of statine-containing peptide analogs, the (3S,4S)-configuration consistently outperforms the (3R,4S)-diastereomer as an inhibitor of aspartic proteases including porcine pepsin, cathepsin D, and penicillopepsin [1]. For statine (Sta) and AHPPA derivatives, the 3S,4S diastereomer is the more potent inhibitor for each diastereomeric pair of analogs. This stereochemical preference is reversed in methylated statine analogs (Me3Sta and Me3AHPPA), where the 3R,4S diastereomer becomes more potent (Ki = 1.5-10 nM for best inhibitors), confirming that the (3S,4S)-configuration is the required active stereochemistry for native statine-containing inhibitors [1].
| Evidence Dimension | Inhibitory potency (relative ranking across diastereomeric pairs) |
|---|---|
| Target Compound Data | (3S,4S)-statine: consistently more potent inhibitor |
| Comparator Or Baseline | (3R,4S)-statine: consistently less potent inhibitor |
| Quantified Difference | For each diastereomeric pair, 3S,4S > 3R,4S in inhibitory potency; methylated analogs show reversed trend with 3R,4S achieving Ki = 1.5-10 nM |
| Conditions | Enzymatic assays with porcine pepsin, cathepsin D, and penicillopepsin |
Why This Matters
This stereochemical specificity means procurement of the incorrect diastereomer will result in measurable loss of inhibitory activity in downstream assays.
- [1] Rich, D. H.; Agarwal, N. S. Inhibition of aspartic proteases by pepstatin and 3-methylstatine derivatives of pepstatin. Evidence for collected-substrate enzyme inhibition. Biochemistry 1986, 24, 3165-3173. View Source
